![molecular formula C20H18N2O B5791203 spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one](/img/structure/B5791203.png)
spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one
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Overview
Description
Spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of isoquinoline alkaloids and has been found to exhibit a wide range of biological activities. In
Mechanism of Action
The exact mechanism of action of spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. The spirocyclic structure of the compound is thought to play a crucial role in its ability to interact with these targets.
Biochemical and Physiological Effects
Studies have shown that spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one exhibits a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and inhibit viral replication. In addition, the compound has been shown to exhibit antioxidant and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one is its versatility in laboratory experiments. The compound can be easily synthesized and modified to create analogs with improved biological activity. However, one of the main limitations of the compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one. One potential area of research is the development of analogs with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential as a drug delivery system for targeted therapy. Additionally, the compound's potential as a fluorescent probe for imaging studies could also be explored. Finally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in various therapeutic applications.
Conclusion
In conclusion, spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one is a heterocyclic compound that has shown promise in the field of medicinal chemistry. The compound exhibits a wide range of biological activities and has potential therapeutic applications in various areas, including cancer, infectious diseases, and inflammation. While there are limitations to the use of the compound in laboratory experiments, there are several future directions for research that could further enhance its potential as a therapeutic agent.
Synthesis Methods
The synthesis of spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one is a complex process that involves multiple steps. One of the most common methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aromatic amine with an aldehyde or ketone in the presence of a strong acid catalyst. The resulting intermediate product is then cyclized to form the spirocyclic structure of the compound.
Scientific Research Applications
Spiro[cyclopentane-1,6'-isoquino[1,2-b]quinazolin]-8'(5'H)-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The compound has also been investigated for its potential use as a drug delivery system and as a fluorescent probe for imaging studies.
properties
IUPAC Name |
spiro[5H-isoquinolino[1,2-b]quinazoline-6,1'-cyclopentane]-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-19-16-9-3-4-10-17(16)21-18-15-8-2-1-7-14(15)13-20(22(18)19)11-5-6-12-20/h1-4,7-10H,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLVWFLHJPJKQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NC5=CC=CC=C5C(=O)N24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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